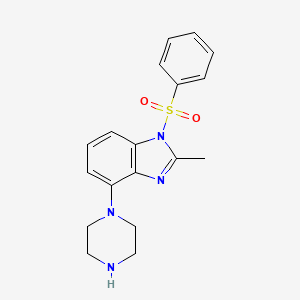

PF-05212377

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

potent and selective 5-HT6 receptor antagonist

特性

CAS番号 |

1226793-34-5 |

|---|---|

分子式 |

C18H20N4O2S |

分子量 |

356.4 g/mol |

IUPAC名 |

1-(benzenesulfonyl)-2-methyl-4-piperazin-1-ylbenzimidazole |

InChI |

InChI=1S/C18H20N4O2S/c1-14-20-18-16(21-12-10-19-11-13-21)8-5-9-17(18)22(14)25(23,24)15-6-3-2-4-7-15/h2-9,19H,10-13H2,1H3 |

InChIキー |

MAYQIFVKVAUMPD-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2N4CCNCC4 |

製品の起源 |

United States |

Foundational & Exploratory

An Examination of PF-05212377 (Samelisant) in the Context of Alzheimer's Disease

A Technical Overview for Drug Development Professionals

While PF-05212377, also known as Samelisant, has been investigated for its potential therapeutic effects, it is crucial to note that its primary development and clinical trials have been centered on narcolepsy and other sleep-related disorders.[1][2][3] However, the compound was also the subject of a Phase 2 clinical trial for mild to moderate Alzheimer's disease (AD). This guide provides a detailed overview of the available information regarding this compound's mechanism of action and its investigation in the context of AD.

Core Mechanism of Action: A Dual Target Approach

Initial research and clinical trials have explored two distinct mechanisms of action for this compound. It has been characterized as both a potent and selective 5-HT6 receptor antagonist and a histamine H3 receptor inverse agonist .[4][5]

-

As a 5-HT6 Receptor Antagonist: The serotonin 6 (5-HT6) receptor is implicated in cognitive processes, including learning and memory. Antagonism of this receptor has been considered a potential therapeutic strategy for the symptomatic treatment of Alzheimer's disease. This compound was developed to block the 5-HT6 receptors in the brain, with the goal of improving or slowing the decline in memory and thinking processes.

-

As a Histamine H3 Receptor Inverse Agonist: The histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the brain. As an inverse agonist, Samelisant blocks the H3 receptor, leading to an increased release of histamine, acetylcholine, and other neurotransmitters that are crucial for wakefulness and cognitive function. This mechanism is the primary focus for its application in narcolepsy.

Investigation in Alzheimer's Disease

A Phase 2a clinical trial (NCT01712074) was conducted to evaluate the safety and efficacy of this compound (referred to as SAM-760 in the study) in subjects with mild to moderate Alzheimer's disease who also presented with neuropsychiatric symptoms and were on a stable dose of donepezil. The rationale was that by blocking 5-HT6 receptors, the drug could offer symptomatic benefits.

However, the study was terminated early after an interim analysis determined that it met the predefined futility criteria. There was no evidence of a beneficial effect of this compound over placebo on the primary endpoint, the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score.

Quantitative Data from the Phase 2a Alzheimer's Disease Trial

The following table summarizes the key quantitative outcomes from the interim analysis of the NCT01712074 trial.

| Endpoint | This compound (SAM-760) Group | Placebo Group | Difference | p-value |

| Change from Baseline in ADAS-cog13 Score at Week 12 | 0.11 (LS Mean) | -0.58 (LS Mean) | 0.70 | 0.43 |

| Change from Baseline in NPI Total Score at Week 12 | - | - | 2.19 | 0.20 |

LS Mean: Least Squares Mean; NPI: Neuropsychiatric Inventory

Experimental Protocols

Phase 2a Clinical Trial (NCT01712074) Methodology

-

Study Design: A randomized, 18-week, placebo-controlled, double-blind, parallel-group study.

-

Participants: Approximately 342 subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination score of 10-24) with existing neuropsychiatric symptoms (Neuropsychiatric Inventory total score ≥ 10) on a stable daily dose of donepezil.

-

Intervention: this compound (SAM-760) 30 mg once daily or placebo.

-

Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score.

-

Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score.

-

Analysis: An interim analysis was planned and conducted after approximately 180 subjects had completed the 12-week visit to assess for futility or efficacy.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound as a 5-HT6 receptor antagonist and the workflow of the Phase 2a clinical trial.

Caption: Proposed mechanism of this compound as a 5-HT6 receptor antagonist in neurons.

Caption: Workflow of the Phase 2a clinical trial for this compound in Alzheimer's disease.

Conclusion

The investigation of this compound (Samelisant) for Alzheimer's disease, primarily through the antagonism of the 5-HT6 receptor, did not demonstrate clinical efficacy in a Phase 2a trial, leading to the discontinuation of its development for this indication. While the compound's mechanism as a histamine H3 receptor inverse agonist shows promise for sleep disorders, its therapeutic potential in Alzheimer's disease remains unproven based on the available clinical data. Further research into the distinct roles of the 5-HT6 and H3 receptors in the pathophysiology of Alzheimer's disease may be warranted, but the journey of this compound for this indication has concluded.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. neurologylive.com [neurologylive.com]

- 3. Samelisant (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of PF-05212377 (SAM-760): A Technical Overview of a Selective 5-HT6 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of PF-05212377 (also known as SAM-760), a potent and selective serotonin 6 (5-HT6) receptor antagonist developed by Pfizer for the potential treatment of cognitive deficits in Alzheimer's disease. This document details the compound's pharmacological profile, preclinical and clinical findings, and the ultimate discontinuation of its development for this indication.

Introduction: The Rationale for 5-HT6 Receptor Antagonism in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms.[1] While the primary pathology involves amyloid plaques and neurofibrillary tangles, dysfunction of multiple neurotransmitter systems, including the serotonergic system, is also implicated. The 5-HT6 receptor, almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and learning, emerged as a promising therapeutic target.[2] Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.

This compound was developed by Pfizer as a potent and selective antagonist for the 5-HT6 receptor. Preclinical studies demonstrated its potential to modulate neurotransmitter systems and improve cognitive performance, leading to its advancement into clinical trials.

Preclinical Pharmacology

In Vitro Pharmacology

This compound demonstrated high affinity and selectivity for the human 5-HT6 receptor in vitro.

| Parameter | Value | Species | Reference |

| 5-HT6 Ki | 0.32 nM | Human | [2] |

Ki: Inhibitor constant

In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models were conducted to assess the in vivo properties of this compound, including its brain penetration and target engagement.

| Parameter | Value | Species | Reference |

| Brain/Plasma Ratio (unbound) | 0.05 | Rat | [2] |

| Brain/Plasma Ratio (unbound) | 0.64 | Non-human primate | [2] |

| 5-HT6 Receptor Occupancy | Dose-dependent | Non-human primate | |

| Unbound Plasma EC50 for Receptor Occupancy | 0.31 nM | Non-human primate |

EC50: Half maximal effective concentration

These studies revealed a significant species difference in brain penetration, with much higher levels observed in non-human primates compared to rats. This was attributed to this compound being a substrate for the P-glycoprotein (P-gp) transporter, which is more highly expressed at the rat blood-brain barrier.

Clinical Development

Phase 1 Studies

Phase 1 clinical trials in healthy volunteers were conducted to assess the safety, tolerability, pharmacokinetics, and target engagement of this compound in humans. These studies confirmed that this compound was generally well-tolerated and demonstrated dose-dependent increases in 5-HT6 receptor occupancy as measured by positron emission tomography (PET). A maximal receptor occupancy of approximately 80% was achieved at doses of 15 mg and higher.

| Parameter | Value | Species | Reference |

| Unbound Plasma EC50 for Receptor Occupancy | 0.37 nM | Human | |

| Half-life | 27 to 34 hours | Human |

Phase 2 Clinical Trial (NCT01712074)

A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study was initiated to evaluate the efficacy and safety of this compound in subjects with mild-to-moderate Alzheimer's disease who were on a stable dose of donepezil.

Study Design:

-

Population: 186 subjects with mild-to-moderate Alzheimer's Disease (Mini-Mental State Examination score 10-24) and existing neuropsychiatric symptoms (Neuropsychiatric Inventory total score ≥ 10).

-

Intervention: this compound (30 mg once daily) or placebo for 12 weeks, following a 4-week single-blind placebo run-in period.

-

Primary Outcome Measures: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13).

-

Secondary Outcome Measures: Change from baseline in the Neuropsychiatric Inventory (NPI) total score.

Results:

The trial was terminated early for futility based on a pre-specified interim analysis. There was no significant difference between the this compound and placebo groups on the primary or key secondary endpoints.

| Outcome Measure | Treatment Difference (this compound vs. Placebo) | p-value | Reference |

| ADAS-cog13 Change from Baseline at Week 12 | 0.70 (numerically favoring placebo) | 0.43 | |

| NPI Total Score Change from Baseline at Week 12 | 2.19 (numerically favoring placebo) | 0.20 |

Safety:

This compound was generally safe and well-tolerated. The incidence of adverse events was similar between the treatment and placebo groups (46.2% vs. 44.7%, respectively). Serious adverse events were reported in 5.5% of subjects in the this compound group and 3.2% in the placebo group.

Discontinuation of Development for Alzheimer's Disease

Based on the futility of the Phase 2 clinical trial, Pfizer discontinued the development of this compound for the treatment of Alzheimer's disease. This outcome, along with the failures of other 5-HT6 receptor antagonists in late-stage trials, has raised questions about the viability of this therapeutic target for AD.

Experimental Protocols

Disclaimer: The following experimental protocols are based on publicly available information from scientific publications and clinical trial registries. Detailed, proprietary protocols from Pfizer are not available.

In Vitro 5-HT6 Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to the 5-HT6 receptor.

-

Preparation of Cell Membranes: Cell membranes expressing the human 5-HT6 receptor are prepared from a stable cell line.

-

Radioligand: A radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD) is used.

-

Binding Reaction: The cell membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) for 5-HT6 Receptor Occupancy (General Protocol)

This protocol outlines a general procedure for measuring 5-HT6 receptor occupancy in the brain using PET imaging.

-

Radiotracer: A specific PET radiotracer for the 5-HT6 receptor is administered intravenously to the subject (non-human primate or human).

-

PET Scanning: Dynamic PET scans of the brain are acquired over a specified period to measure the distribution and binding of the radiotracer.

-

Arterial Blood Sampling: Arterial blood samples are collected during the scan to measure the concentration of the radiotracer in the plasma, which is used to determine the input function for kinetic modeling.

-

Image Analysis: PET images are reconstructed and analyzed to quantify the binding potential of the radiotracer in brain regions rich in 5-HT6 receptors (e.g., striatum).

-

Receptor Occupancy Calculation: After a baseline scan, the subject is administered this compound, and a second PET scan is performed. The reduction in radiotracer binding potential after drug administration is used to calculate the percentage of receptor occupancy.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a standardized instrument used to assess the severity of cognitive impairment in individuals with Alzheimer's disease. The 13-item version used in the this compound trial evaluates the following domains:

-

Word Recall: The ability to recall a list of words.

-

Commands: The ability to follow verbal commands of increasing complexity.

-

Constructional Praxis: The ability to copy geometric forms.

-

Naming: The ability to name objects and fingers.

-

Ideational Praxis: The ability to demonstrate the use of an object.

-

Orientation: Awareness of time and place.

-

Word Recognition: The ability to recognize previously presented words.

-

Remembering Test Instructions: The ability to remember instructions for the word recognition task.

-

Spoken Language Ability: The quality of spoken language.

-

Word-Finding Difficulty: Difficulty in finding words during spontaneous speech.

-

Comprehension: The ability to understand spoken language.

-

Delayed Word Recall: The ability to recall the word list after a delay.

-

Number Cancellation: A test of attention and concentration.

The total score ranges from 0 to 85, with higher scores indicating greater cognitive impairment.

Neuropsychiatric Inventory (NPI)

The Neuropsychiatric Inventory (NPI) is a comprehensive assessment of 12 common behavioral and psychological symptoms in dementia, based on a structured interview with the patient's caregiver. For each domain, the frequency and severity of the symptom are rated. The domains are:

-

Delusions

-

Hallucinations

-

Agitation/Aggression

-

Dysphoria/Depression

-

Anxiety

-

Elation/Euphoria

-

Apathy/Indifference

-

Disinhibition

-

Irritability/Lability

-

Aberrant Motor Behavior

-

Nighttime Behavior Disturbances

-

Appetite and Eating Changes

The total NPI score is calculated by summing the frequency x severity scores for each domain, with a maximum possible score of 144. Higher scores indicate more severe neuropsychiatric symptoms.

Visualizations

Caption: Proposed mechanism of cognitive enhancement by this compound.

Caption: Workflow of the Phase 2 clinical trial for this compound.

References

Pharmacological profile of the 5-HT6 antagonist PF-05212377

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05212377, also known as SAM-760, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3][4] Developed by Pfizer, it was investigated as a potential therapeutic agent for the symptomatic treatment of Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, detailing relevant experimental protocols, and visualizing associated biological pathways. Although the clinical development of this compound was discontinued, the data gathered on this compound remain valuable for researchers in the field of neuroscience and drug discovery.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT6 receptor. Radioligand binding assays have determined its binding affinity (Ki) to be 0.32 nM .

| Target | Species | Assay Type | Value | Reference |

| 5-HT6 Receptor | Human | Radioligand Binding | Ki = 0.32 nM |

Table 1: In Vitro Binding Affinity of this compound

Functional Activity

As a 5-HT6 receptor antagonist, this compound is expected to inhibit the constitutive and serotonin-induced activation of the receptor. The 5-HT6 receptor is canonically coupled to a Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). Therefore, the functional antagonism of this compound would be demonstrated by its ability to reduce cAMP production in response to a 5-HT6 receptor agonist.

Specific quantitative data on the functional antagonist potency of this compound, such as an IC50 value from a cAMP assay, are not available in the public domain.

In Vivo Pharmacology

Pharmacokinetics and Brain Penetration

The brain penetration of this compound has been assessed in preclinical species, revealing significant species differences. In rats, the ratio of the unbound concentration in the brain to that in plasma (Cbu/Cpu) is 0.05 , indicating poor brain penetration. In contrast, non-human primates (NHPs) exhibit a much higher Cbu/Cpu ratio of 0.64 , suggesting good brain penetration in this species. This difference is attributed to this compound being a substrate for the P-glycoprotein (P-gp) efflux transporter, which is more highly expressed at the rat blood-brain barrier compared to that of NHPs and humans.

| Species | Parameter | Value | Reference |

| Rat | Brain Penetration (Cbu/Cpu) | 0.05 | |

| Non-Human Primates | Brain Penetration (Cbu/Cpu) | 0.64 |

Table 2: In Vivo Brain Penetration of this compound

Receptor Occupancy and In Vivo Potency

In vivo potency has been characterized by measuring receptor occupancy in the brain. In non-human primates, the unbound plasma concentration required to achieve 50% receptor occupancy (Cpu EC50) is 0.31 nM . In humans, the estimated unbound plasma EC50 for 5-HT6 receptor occupancy is 0.37 nM .

| Species | Parameter | Value | Reference |

| Non-Human Primates | Cpu EC50 | 0.31 nM | |

| Human | Unbound Plasma EC50 | 0.37 nM |

Table 3: In Vivo Potency (Receptor Occupancy) of this compound

Preclinical Efficacy in Cognitive Models

Despite being developed for Alzheimer's disease, specific preclinical data demonstrating the efficacy of this compound in rodent models of cognition, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM), are not publicly available. A phase 2 clinical trial in patients with mild-to-moderate Alzheimer's disease was terminated due to futility, as this compound did not show a significant benefit on cognitive or neuropsychiatric endpoints.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor primarily signals through the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. Additionally, the 5-HT6 receptor has been shown to engage in non-canonical signaling, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, potentially through interactions with proteins like Fyn.

Caption: 5-HT6 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. The workflow typically involves incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Functional Assay

A cAMP functional assay measures the ability of a compound to modulate the production of cAMP in cells expressing the target receptor. For a 5-HT6 antagonist, this involves stimulating the cells with a 5-HT6 agonist and measuring the extent to which the antagonist inhibits the agonist-induced cAMP increase.

Caption: cAMP Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT6 receptor. Specific parameters may vary based on the laboratory and available reagents.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT6 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) and determine protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of assay buffer

-

50 µL of radioligand (e.g., [3H]-LSD at a concentration near its Kd)

-

50 µL of test compound (this compound) at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (General Protocol)

This protocol describes a general method for assessing the functional antagonist activity of a compound at the 5-HT6 receptor.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human 5-HT6 receptor in a suitable growth medium.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

-

Aspirate the growth medium and replace it with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Add the test compound (this compound) at various concentrations to the wells and pre-incubate for 15-30 minutes.

-

Add a 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

4. Data Analysis:

-

Plot the cAMP concentration as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Novel Object Recognition (NOR) Test (General Protocol)

The NOR test is a behavioral assay used to assess recognition memory in rodents.

1. Habituation Phase:

-

Individually place each animal in an open-field arena (e.g., a 50 cm x 50 cm box) for 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the environment. Repeat this for 1-2 days.

2. Familiarization/Training Phase (T1):

-

Place two identical objects in the arena at a fixed distance from each other.

-

Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

3. Test Phase (T2):

-

After a specific inter-trial interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the animal to the arena.

-

In the arena, one of the familiar objects has been replaced with a novel object.

-

Allow the animal to explore freely for a set period (e.g., 5 minutes), and record the time spent exploring the familiar and the novel object.

4. Data Analysis:

-

Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, which is indicative of intact recognition memory.

Conclusion

This compound is a high-affinity 5-HT6 receptor antagonist with good brain penetration in non-human primates and humans. Its pharmacological profile suggests it as a potent tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. While its clinical development for Alzheimer's disease was halted, the existing data on its in vitro and in vivo properties provide a valuable resource for the scientific community. Further research, particularly studies providing a comprehensive selectivity profile and preclinical efficacy data in cognitive models, would be beneficial for a more complete understanding of this compound's pharmacological effects.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the Role of 5-HT6 Receptors: A Technical Guide to the Antagonist PF-05212377 (SAM-760)

Introduction

The serotonin-6 (5-HT6) receptor, one of the most recently identified serotonin receptor subtypes, is expressed almost exclusively in the central nervous system (CNS).[1][2] Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has made it a significant target for drug discovery, particularly for treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease (AD).[1][2][3] Pharmacological inhibition of the 5-HT6 receptor has been shown to produce pro-cognitive effects in various preclinical models.

This technical guide focuses on PF-05212377 (also known as SAM-760), a potent and selective 5-HT6 receptor antagonist developed by Pfizer. Although its clinical development for AD was discontinued, this compound remains a valuable tool for researchers investigating the complex roles of the 5-HT6 receptor. This document provides a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological and Pharmacokinetic Profile of this compound

This compound is a high-affinity antagonist for the human 5-HT6 receptor. Its pharmacological and pharmacokinetic parameters have been characterized across in vitro and in vivo studies, revealing species differences in brain penetration, a critical factor for CNS-targeted drugs. An important characteristic of this compound is that it is a substrate for the P-glycoprotein (P-gp) transporter, which influences its distribution into the brain.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT6 Receptor (in vitro) | 0.32 nM | |

| Functional Potency (EC50) | Non-Human Primate (unbound, Cpu) | 0.31 nM | |

| Human (unbound plasma) | 0.37 nM | ||

| Receptor Occupancy (RO) | Human (at doses ≥15 mg) | ~80% (maximal) | |

| Brain Penetration (Cbu/Cpu) | Rat | 0.05 | |

| Non-Human Primate | 0.64 |

Table 1: Summary of key pharmacological and pharmacokinetic data for this compound. Cpu refers to the unbound concentration in plasma, while Cbu refers to the unbound concentration in the brain.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that can engage multiple intracellular signaling cascades. Its primary and most well-characterized pathway involves coupling to the Gαs protein, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. However, its signaling is more complex, with evidence for coupling to other pathways that are crucial for its physiological functions.

Key signaling pathways include:

-

Gs/cAMP Pathway : The canonical pathway where receptor activation leads to PKA activation.

-

ERK1/2 Pathway : 5-HT6 receptors can activate the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuronal plasticity and cognition. This activation may occur through a Fyn-dependent mechanism and can be independent of the Gs/cAMP pathway.

-

Gq/11 Pathway : In specific cellular compartments like the primary cilium, the 5-HT6 receptor can couple to Gq/11 proteins, activating the Trio-RhoA pathway.

-

Cdk5 Pathway : During neurodevelopment, the receptor can couple to cyclin-dependent kinase 5 (Cdk5) to regulate neurite outgrowth.

Caption: Major signaling pathways modulated by the 5-HT6 receptor.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT6 receptor.

Materials:

-

Membrane Preparation : HEK-293 cell membranes stably expressing the human 5-HT6 receptor.

-

Radioligand : [³H]-LSD (lysergic acid diethylamide).

-

Binding Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control : Methiothepin (5 µM) or Clozapine.

-

Test Compound : this compound, serially diluted.

-

Apparatus : 96-well filter plates (e.g., MultiScreen HTS), vacuum manifold, liquid scintillation counter.

Methodology:

-

Assay Setup : In a 96-well plate, combine the membrane suspension (e.g., 25 µg protein/well), a fixed concentration of [³H]-LSD (e.g., 2.5–10.0 nM), and varying concentrations of this compound.

-

Controls :

-

Total Binding : Wells containing only membranes and [³H]-LSD.

-

Non-specific Binding : Wells containing membranes, [³H]-LSD, and a high concentration of a non-labeled ligand (e.g., methiothepin) to saturate the receptors.

-

-

Incubation : Incubate the plates at 37°C for 60 minutes.

-

Harvesting : Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

-

Scintillation Counting : After drying the filters, add liquid scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-LSD binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

SAM-760: A Technical Guide for Serotonin 5-HT6 Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on SAM-760 (also known as PF-05212377), a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. This document is intended to serve as a core resource for researchers utilizing SAM-760 as a chemical probe in studies related to the 5-HT6 receptor and its role in various physiological and pathological processes.

Introduction

SAM-760 is a chemical probe designed for the specific interrogation of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Due to its role in cognitive function and the modulation of various neurotransmitter systems, the 5-HT6 receptor is a significant target in neuroscience research and drug development, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. SAM-760's high affinity and selectivity for the 5-HT6 receptor make it a valuable tool for elucidating the receptor's pharmacology and downstream signaling pathways.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of SAM-760 is essential for its effective use in experimental settings.

| Property | Value |

| Chemical Name | 2-methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole |

| Synonyms | This compound, SAM-760 |

| Molecular Formula | C₂₁H₂₄N₄O₂S |

| Molecular Weight | 412.51 g/mol |

| CAS Number | 1226793-34-5 |

| Solubility | Information on solubility in common laboratory solvents should be determined empirically for specific experimental needs. |

| Stability | The half-life of SAM-760 in human plasma is reported to be between 27 to 34 hours, indicating good stability.[1] |

Pharmacological Profile

SAM-760 is characterized by its high binding affinity for the human 5-HT6 receptor. Its selectivity across other serotonin receptor subtypes is a critical factor for its utility as a specific chemical probe.

Binding Affinity

The following table summarizes the known binding affinities of SAM-760 for various serotonin receptors.

| Receptor Subtype | Binding Affinity (Kᵢ) | Species | Notes |

| 5-HT₆ | 0.32 nM | Human (in vitro) | Potent antagonist activity.[2][3] |

| 5-HT₂ₐ | Not explicitly quantified in the provided search results. However, it is noted to have antagonist activity at this receptor, though with no significant occupancy observed in humans. | Human | Further quantitative data is needed for a complete profile. |

| 5-HT₁ₐ | Data not available | - | - |

| 5-HT₂B | Data not available | - | - |

| 5-HT₂C | Data not available | - | - |

| 5-HT₇ | Data not available | - | - |

In Vivo Efficacy

In human studies, SAM-760 has demonstrated an estimated unbound plasma EC₅₀ of 0.37 nM, which is consistent with its in vitro binding affinity.[2][3]

Pharmacokinetics

An important consideration for in vivo studies is that SAM-760 is a substrate for the P-glycoprotein (P-gp) transporter, which can affect its brain penetration.

5-HT₆ Receptor Signaling Pathway

Antagonism of the 5-HT₆ receptor by SAM-760 blocks the downstream signaling cascade initiated by serotonin. The 5-HT₆ receptor is constitutively active and positively coupled to adenylyl cyclase through a Gαs protein. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene transcription and cellular function.

Experimental Protocols

The following are generalized protocols for common assays used to characterize 5-HT₆ receptor ligands like SAM-760. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of SAM-760 for the 5-HT₆ receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT₆ receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-LSD), and a range of concentrations of unlabeled SAM-760.

-

Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of SAM-760 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of SAM-760 to antagonize serotonin-induced activation of the 5-HT₆ receptor, which leads to the production of cAMP.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the human 5-HT₆ receptor in appropriate media.

-

Assay Preparation: Seed the cells into 96-well plates and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with various concentrations of SAM-760 for a defined period.

-

Receptor Stimulation: Add a fixed concentration of serotonin (or another 5-HT₆ agonist) to the wells to stimulate the receptor.

-

cAMP Measurement: After a specific incubation time, terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the concentration of SAM-760 to determine the IC₅₀ for the inhibition of the serotonin-induced response.

Conclusion

SAM-760 is a valuable chemical probe for the study of the 5-HT₆ receptor due to its high potency and selectivity. This guide provides essential technical information to facilitate its use in both in vitro and in vivo research settings. A thorough understanding of its pharmacological profile, including its interaction with P-gp, is crucial for the accurate interpretation of experimental results. The provided protocols offer a starting point for researchers to develop and optimize assays tailored to their specific research questions. Further characterization of SAM-760's binding profile across a broader range of receptors will continue to refine its utility as a precise tool in neuroscience research.

References

- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil | springermedizin.de [springermedizin.de]

- 2. Investigating CNS distribution of this compound, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of PF-05212377: An Investigational 5-HT6 Receptor Antagonist for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05212377, also known as SAM-760, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor that was under investigation by Pfizer as a potential therapeutic agent for cognitive enhancement, particularly in the context of Alzheimer's disease. The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, making it a compelling target for procognitive drug development. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive function. Despite a strong preclinical rationale for the 5-HT6 receptor antagonist class in cognitive enhancement, the development of this compound was discontinued after a Phase 2 clinical trial (NCT01712074) failed to demonstrate significant efficacy in subjects with mild-to-moderate Alzheimer's disease.[1][2][3][4]

This technical guide provides a comprehensive overview of the available preclinical data on this compound. However, it is important to note that detailed preclinical studies with specific quantitative data on cognitive performance in animal models and elaborate experimental protocols for this compound are not extensively available in the public domain, likely due to the discontinuation of its development. This guide summarizes the existing information and provides a general context based on the broader class of 5-HT6 receptor antagonists.

Core Data Summary

Pharmacodynamics

This compound is characterized as a potent and selective 5-HT6 receptor antagonist.[2] Preclinical studies in non-human primates (NHPs) using positron emission tomography (PET) have confirmed target engagement in the brain.

| Parameter | Species | Value | Method |

| Receptor Occupancy | Non-Human Primate | High | PET |

Caption: Table 1: Pharmacodynamic properties of this compound.

Pharmacokinetics

While detailed preclinical pharmacokinetic data in rodent models used for cognitive testing is scarce, studies in NHPs have provided insights into its brain penetration.

| Parameter | Species | Value |

| Brain Penetration | Non-Human Primate | Good |

Caption: Table 2: Pharmacokinetic profile of this compound.

Experimental Protocols

Detailed experimental protocols for cognitive studies specifically employing this compound are not publicly available. However, based on standard preclinical testing for cognitive enhancers, the following methodologies would have likely been employed.

Scopolamine-Induced Cognitive Deficit Model

This widely used model induces a transient cholinergic deficit, mimicking aspects of cognitive impairment in Alzheimer's disease.

-

Animals: Typically, adult male Wistar rats or C57BL/6 mice are used.

-

Procedure:

-

Animals are habituated to the testing apparatus (e.g., Morris water maze, Novel Object Recognition arena).

-

Scopolamine (typically 0.5-1 mg/kg, i.p.) is administered 30 minutes prior to the cognitive task to induce a deficit.

-

This compound would be administered at various doses, typically 30-60 minutes before scopolamine, to assess its ability to reverse the induced cognitive impairment.

-

Cognitive performance is measured and compared between treatment groups (vehicle, scopolamine only, scopolamine + this compound).

-

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of declarative memory that is often impaired in dementia.

-

Apparatus: A square open-field arena.

-

Procedure:

-

Habituation Phase: Animals are allowed to freely explore the empty arena.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A higher discrimination index (time with novel object / total exploration time) indicates better recognition memory.

-

Morris Water Maze (MWM) Test

The MWM is a classic test of spatial learning and memory, which is heavily dependent on hippocampal function.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues in the room. Escape latency (time to find the platform) and path length are recorded.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

-

Signaling Pathways and Workflows

Proposed Mechanism of Cognitive Enhancement by 5-HT6 Receptor Antagonism

The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated through the modulation of multiple neurotransmitter systems. Antagonism of 5-HT6 receptors, which are Gs-coupled, is believed to disinhibit the release of acetylcholine and glutamate, key neurotransmitters in learning and memory.

Caption: Proposed signaling pathway for cognitive enhancement by this compound.

Preclinical Drug Discovery and Development Workflow

The progression of a compound like this compound from discovery to clinical trials follows a structured workflow.

Caption: General workflow for the development of a CNS drug like this compound.

Conclusion

This compound is a selective 5-HT6 receptor antagonist that showed promise in early preclinical development as a cognitive enhancer. The rationale for its development was based on the established role of the 5-HT6 receptor in cognitive processes and the pro-cognitive effects observed with other antagonists of this class. However, the lack of demonstrated efficacy in a Phase 2 clinical trial for Alzheimer's disease led to the discontinuation of its development. While detailed public data from specific preclinical cognitive studies on this compound is limited, the general principles of testing and the proposed mechanism of action for 5-HT6 receptor antagonists provide a framework for understanding its preclinical profile. The journey of this compound underscores the challenges in translating preclinical findings into clinical efficacy for cognitive disorders.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of PF-05212377 on Cholinergic and Glutamatergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05212377 (also known as SAM-760) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Its development has primarily focused on the symptomatic treatment of cognitive deficits in Alzheimer's disease, often as an adjunct therapy to acetylcholinesterase inhibitors such as donepezil.[1][3][4] The therapeutic rationale for targeting the 5-HT6 receptor lies in its ability to modulate key neurotransmitter systems implicated in learning and memory, namely the cholinergic and glutamatergic pathways. This document provides a comprehensive overview of the known effects of this compound, detailing its primary mechanism of action and the subsequent, indirect influence on cholinergic and glutamatergic neurotransmission. While direct quantitative data on neurotransmitter release specifically for this compound is limited in publicly available literature, this guide synthesizes information on the broader class of 5-HT6 receptor antagonists to infer its expected pharmacological effects.

Core Mechanism of Action of this compound

This compound exerts its effects by binding to and blocking the 5-HT6 receptor. This receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognition, such as the hippocampus and cortex. The primary function of this compound is to prevent the endogenous ligand, serotonin (5-HT), from activating this receptor.

Quantitative Pharmacological Data

The potency and selectivity of this compound for the 5-HT6 receptor have been characterized in several preclinical and clinical studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Species/System | Reference |

| In vitro human 5-HT6 Ki | 0.32 nM | Human | |

| NHP Cpu EC50 | 0.31 nM | Non-Human Primate | |

| Human unbound plasma EC50 | 0.37 nM | Human | |

| Maximal 5-HT6 Receptor Occupancy (in humans at ≥15 mg) | ~80% | Human |

Modulation of Cholinergic and Glutamatergic Pathways

The antagonism of 5-HT6 receptors by compounds like this compound is understood to indirectly enhance cholinergic and glutamatergic neurotransmission. This modulation is not due to a direct interaction with cholinergic or glutamatergic receptors but is a downstream consequence of blocking the 5-HT6 receptor's influence on other neuronal circuits.

Signaling Pathway

The prevailing hypothesis for the mechanism of action involves the modulation of GABAergic interneurons. 5-HT6 receptors are expressed on these inhibitory neurons. By blocking these receptors, this compound is thought to reduce the inhibitory tone exerted by GABAergic neurons on cholinergic and glutamatergic neurons. This disinhibition leads to an increased release of acetylcholine and glutamate in key brain regions.

Experimental Protocols for Assessing Neurotransmitter Release

While specific data for this compound is not publicly available, the following describes a standard experimental protocol that would be used to quantify the effects of a 5-HT6 antagonist on acetylcholine and glutamate release in the brain.

In Vivo Microdialysis

Objective: To measure extracellular levels of acetylcholine and glutamate in specific brain regions (e.g., hippocampus, prefrontal cortex) of freely moving rodents following administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2mm membrane length)

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics (e.g., isoflurane)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).

-

Secure the cannula with dental cement and allow the animal to recover for at least 7 days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

-

Baseline Sample Collection:

-

Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of acetylcholine and glutamate levels.

-

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control.

-

-

Post-treatment Sample Collection:

-

Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine and glutamate concentrations using HPLC-ED.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the mean baseline values.

-

Use appropriate statistical tests (e.g., ANOVA) to compare the effects of this compound with the vehicle control group.

-

Summary of Expected Effects and Limitations

Based on its potent antagonism of the 5-HT6 receptor, this compound is expected to increase the extracellular concentrations of both acetylcholine and glutamate in brain regions associated with cognition. This pro-cholinergic and pro-glutamatergic effect is the primary rationale for its investigation as a cognitive enhancer in Alzheimer's disease.

It is crucial to note that while the general mechanism for the 5-HT6 antagonist class is well-supported by preclinical evidence, the specific quantitative impact of this compound on cholinergic and glutamatergic pathways has not been extensively detailed in publicly accessible scientific literature. The clinical trial results for this compound in Alzheimer's disease were ultimately disappointing, leading to the discontinuation of its development. This outcome may suggest that while the preclinical hypothesis is sound, the translation to clinical efficacy is complex and may be influenced by factors such as the specific pathological state of the Alzheimer's brain, the degree of neurotransmitter modulation achieved at clinically safe doses, or other off-target effects.

Further research, including direct measurement of neurotransmitter release and electrophysiological studies following this compound administration, would be necessary to fully elucidate its precise impact on cholinergic and glutamatergic systems.

References

- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Release of Glutamate and Acetylcholine from Single Magnocellular “Cholinergic” Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Glutamate Increases In Vitro Survival and Proliferation and Attenuates Oxidative Stress-Induced Cell Death in Adult Spinal Cord-Derived Neural Stem/Progenitor Cells via Non-NMDA Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Rationale for the Discontinuation of PF-05212377 Clinical Trials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the rationale behind the discontinuation of the clinical trial program for PF-05212377 (also known as SAM-760), a selective 5-HT6 receptor antagonist developed by Pfizer for the treatment of mild-to-moderate Alzheimer's disease (AD). The core of this analysis centers on the pivotal Phase 2 study (NCT01712074), which was terminated due to futility. This document synthesizes publicly available data from clinical trial registries, scientific publications, and regulatory sources to provide a detailed overview for the scientific community.

Executive Summary

The development of this compound was halted following a pre-specified interim analysis of a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01712074). The trial was stopped because it met the criteria for futility, indicating a low probability of achieving its primary efficacy endpoint. The termination was not attributed to safety concerns. Data from the interim analysis showed no significant cognitive or neuropsychiatric benefit of this compound over placebo in patients with mild-to-moderate Alzheimer's disease who were already receiving stable donepezil therapy. This outcome contributed to a broader pattern of failures for 5-HT6 receptor antagonists in late-stage clinical development for AD, suggesting that this therapeutic class may not be a viable approach for treating the disease.

This compound: Mechanism of Action

This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[2] The proposed mechanism of action for 5-HT6 receptor antagonists in Alzheimer's disease is based on the hypothesis that blocking these receptors enhances cholinergic and glutamatergic neurotransmission, which are known to be impaired in AD. Preclinical studies suggested that this compound could improve cognitive function.[3]

Signaling Pathway of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade can influence the activity of various downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity. The antagonism of this pathway by drugs like this compound was expected to counteract some of the neurochemical deficits observed in Alzheimer's disease.

The Discontinued Phase 2 Clinical Trial (NCT01712074)

The decision to terminate the development of this compound was based on the results of the Phase 2 study B2081011, registered under the identifier NCT01712074.[4]

Experimental Protocol

The study was a randomized, 18-week, placebo-controlled, double-blind, parallel-group study designed to evaluate the safety and efficacy of this compound in subjects with mild-to-moderate Alzheimer's disease who had existing neuropsychiatric symptoms and were on a stable daily dose of donepezil.

Patient Population:

-

Inclusion Criteria: Participants had a clinical diagnosis of probable AD with supporting brain imaging. They also presented with neuropsychiatric symptoms, defined by a score of ≥ 10 on the Neuropsychiatric Inventory (NPI). Patients were required to be on a stable dose of donepezil (5 mg or 10 mg) for at least four months.

-

Exclusion Criteria: Patients with extreme agitation, aggression, or inability to complete the cognitive assessments were excluded. Other exclusion criteria included the presence of other major structural brain diseases or severe medical or psychiatric conditions.

Treatment:

-

Investigational Arm: this compound (30 mg, once daily)

-

Control Arm: Placebo

-

Background Therapy: All patients continued their stable dose of donepezil.

Endpoints:

-

Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (13 items - ADAS-cog13) total score at Week 12.

-

Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score at Week 12.

Statistical Analysis Plan: The study included a pre-specified interim analysis for futility or efficacy to be conducted after approximately 180 subjects had completed the 12-week treatment period. The futility criterion was based on the conditional power of the study to detect a statistically significant difference in the primary endpoint.

Clinical Trial Workflow

The workflow of the NCT01712074 trial followed a standard parallel-group, randomized controlled trial design.

Rationale for Discontinuation: Futility Analysis

The primary reason for the discontinuation of the this compound clinical trial program was the outcome of the pre-specified interim futility analysis of the NCT01712074 study.

Concept of Futility Analysis

A futility analysis is an interim analysis in a clinical trial that assesses the probability of the trial achieving its objectives. If this probability is found to be very low, the trial may be stopped early for futility. This is done to prevent exposing participants to an ineffective treatment and to conserve resources.

Futility Analysis in the this compound Trial

At the time of the interim analysis, 186 subjects had been randomized, and 163 had completed the 12-week visit. The analysis of the primary and key secondary endpoints revealed that the study had met the pre-specified criteria for futility.

Quantitative Data from the Discontinued Trial

The interim analysis of the NCT01712074 trial yielded the following key quantitative results, which are summarized in the tables below.

Efficacy Outcomes

The efficacy data at week 12 showed no benefit of this compound compared to placebo. In fact, the results numerically favored the placebo group for both the primary and key secondary endpoints.

| Endpoint | This compound (n=91) | Placebo (n=95) | Treatment Difference (95% CI) | p-value |

| ADAS-cog13 (Change from Baseline) | 0.70 | 0.43 | ||

| NPI Total Score (Change from Baseline) | 2.19 | 0.20 |

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 12 (Interim Analysis). A positive treatment difference favors placebo.

Safety and Tolerability

The safety profile of this compound was found to be comparable to placebo, and the trial's termination was not due to safety concerns.

| Adverse Event Category | This compound (n=91) | Placebo (n=95) |

| Any Adverse Event | 46.2% | 44.7% |

| Serious Adverse Events | 5.5% (5 events) | 3.2% (3 events) |

| Deaths | 1 | 0 |

Table 2: Summary of Adverse Events (Interim Analysis).

Conclusion and Broader Context

The discontinuation of the this compound clinical trial program due to futility was a significant event in the landscape of Alzheimer's disease drug development. It underscored the challenges of translating preclinical findings into clinical efficacy, particularly for novel therapeutic targets.

The failure of this compound was not an isolated incident for the 5-HT6 receptor antagonist class. Other drugs with the same mechanism of action, such as idalopirdine and intepirdine, also failed to demonstrate efficacy in large Phase 3 trials. This series of failures has led to a general consensus in the scientific community that targeting the 5-HT6 receptor is unlikely to be a successful strategy for the symptomatic treatment of Alzheimer's disease.

This technical guide provides a detailed rationale for the discontinuation of the this compound clinical trials, based on the publicly available data. The lack of efficacy, as determined by a pre-specified futility analysis, was the sole driver for this decision. The data presented here can serve as a valuable resource for researchers and drug developers in the field of neurodegenerative diseases, offering insights into the complexities of clinical trial design and the importance of interim analyses in making go/no-go decisions.

References

- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Comparison of futility monitoring guidelines using completed phase III oncology trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anantha-kattani.medium.com [anantha-kattani.medium.com]

An In-depth Technical Guide to Investigating the Off-Target Effects of the SAM-760 Compound

Disclaimer: Information regarding a specific compound designated "SAM-760" is not publicly available. A clinical trial for a compound with this designation, PF-05212377 (SAM-760), a 5-HT6 receptor antagonist, was terminated due to futility.[1] This guide, therefore, uses a hypothetical compound, herein named SAM-760, designed as a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This allows for a realistic and illustrative exploration of the methodologies and data interpretation central to off-target effect analysis in modern drug discovery.

Introduction

SAM-760 is a novel small molecule inhibitor designed to target p38α (MAPK14), a key kinase in the MAPK signaling cascade. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime target for therapeutic intervention in autoimmune and inflammatory diseases.[2][3] Like other members of the MAPK family, p38 kinases are activated by upstream kinases in response to a variety of stimuli, including cytokines, osmotic shock, and UV light.[2][4] Once activated, p38α phosphorylates downstream targets, including other kinases and transcription factors, to control the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-6.

While SAM-760 has been optimized for high potency against p38α, the potential for off-target activity is a critical consideration. Most kinase inhibitors achieve their effect by targeting the highly conserved ATP-binding site, creating an inherent risk of binding to and inhibiting other kinases. Such off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted approach to characterizing the selectivity profile of SAM-760 is essential for predicting its clinical safety and efficacy.

This guide outlines the core experimental strategies for identifying and validating the off-target profile of SAM-760, presenting hypothetical data in a structured format and providing detailed protocols for key assays.

Quantitative Analysis of SAM-760 Kinase Selectivity

The initial step in characterizing a new kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. This provides a quantitative landscape of the compound's activity across the human kinome.

In Vitro Kinase Inhibition Profile

SAM-760 was screened against a panel of 400+ human kinases in a radiometric assay to determine its half-maximal inhibitory concentration (IC50). The results for the primary target and a selection of significant off-targets are summarized below.

Table 1: Biochemical IC50 Profiling of SAM-760 Against a Panel of Kinases

| Kinase Target | Kinase Family | On/Off-Target | IC50 (nM) |

| p38α (MAPK14) | MAPK | On-Target | 12 |

| p38β (MAPK11) | MAPK | Off-Target | 155 |

| JNK1 (MAPK8) | MAPK | Off-Target | 980 |

| JNK2 (MAPK9) | MAPK | Off-Target | 1,150 |

| ERK2 (MAPK1) | MAPK | Off-Target | >10,000 |

| VEGFR2 | Tyrosine Kinase | Off-Target | 750 |

| CDK2 | CMGC | Off-Target | 2,500 |

| GSK3β | CMGC | Off-Target | 4,800 |

| ROCK1 | AGC | Off-Target | >10,000 |

Data are hypothetical.

Cellular Target Engagement

To confirm that SAM-760 engages its primary and potential off-targets within a live-cell context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) of a protein in the presence of the compound indicates direct binding.

Table 2: CETSA Results for SAM-760 in HEK293 Cells

| Protein Target | Thermal Shift (ΔTm) with 10 µM SAM-760 (°C) | Interpretation |

| p38α | +5.8 | Strong Engagement |

| p38β | +3.1 | Moderate Engagement |

| JNK1 | +1.2 | Weak Engagement |

| VEGFR2 | +1.5 | Weak Engagement |

| ERK2 | +0.2 | No Significant Engagement |

Data are hypothetical.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible data. The following sections describe the methodologies used to obtain the data presented above.

Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a common method for determining the IC50 of an inhibitor against a panel of purified kinases.

Materials:

-

Purified recombinant kinases.

-

Specific peptide substrates for each kinase.

-

SAM-760 stock solution (10 mM in DMSO).

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

[γ-³³P]ATP.

-

10 mM ATP solution.

-

384-well plates.

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of SAM-760 in DMSO.

-

Reaction Setup: In a 384-well plate, add kinase reaction buffer, the specific kinase, and the diluted SAM-760 or DMSO vehicle control.

-

Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the corresponding peptide substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each specific kinase.

-

Incubation: Incubate the reaction for 60 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each SAM-760 concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve using non-linear regression.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol details the steps for measuring target engagement in intact cells based on ligand-induced thermal stabilization.

Materials:

-

HEK293 cells cultured to 80-90% confluency.

-

SAM-760 stock solution (10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., PBS with 0.4% Tween 20 and protease inhibitors).

-

PCR tubes.

-

Thermal cycler or heating block.

-

Centrifuge capable of 20,000 x g at 4°C.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibodies specific for p38α, p38β, JNK1, VEGFR2, and ERK2.

Procedure:

-

Cell Treatment: Harvest HEK293 cells and resuspend them in culture medium. Treat the cells with 10 µM SAM-760 or DMSO vehicle control. Incubate for 1 hour at 37°C.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles using liquid nitrogen.

-

Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration.

-

Western Blotting: Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using specific primary antibodies.

-

Data Analysis: Quantify the band intensities for each protein at each temperature point. Plot the percentage of soluble protein relative to the 40°C control against the temperature to generate melting curves. The temperature at which 50% of the protein has denatured is the Tm. The shift in Tm (ΔTm) is calculated by comparing the curves from SAM-760-treated and vehicle-treated cells.

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological and experimental processes.

References

- 1. A Phase 2 clinical trial of this compound (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for In Vitro 5-HT6 Receptor Occupancy Assays of PF-05212377

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05212377 (also known as SAM-760) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target in the development of therapeutics for cognitive disorders, including Alzheimer's disease.[3][4] In vitro assays to determine the binding affinity and functional activity of compounds like this compound at the 5-HT6 receptor are crucial for its pharmacological characterization.

These application notes provide an overview of the in vitro pharmacological data for this compound and detailed protocols for key assays used to determine its 5-HT6 receptor occupancy and functional antagonism.

Data Presentation

The following table summarizes the key in vitro pharmacological data for this compound at the human 5-HT6 receptor.

| Parameter | Value | Assay Type | Description |

| Binding Affinity (Ki) | 0.32 nM | Radioligand Binding Assay | Measures the affinity of this compound for the human 5-HT6 receptor.[1] |

| Functional Potency (unbound plasma EC50) | 0.37 nM | Functional Assay (in vivo correlation) | Estimated concentration to achieve 50% of the maximal effect, which is similar to the in vitro binding Ki. |

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit (Gαs). Upon agonist binding, the activated receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing neuronal function. This compound, as an antagonist, blocks this signaling cascade by preventing the binding of the endogenous ligand, serotonin (5-HT), or other agonists to the receptor.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as this compound, for the 5-HT6 receptor.

Objective: To measure the displacement of a specific radioligand from the 5-HT6 receptor by a non-labeled test compound.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD), a high-affinity non-selective serotonin receptor ligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin or serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Thaw the cell membranes expressing the human 5-HT6 receptor on ice and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer.

-